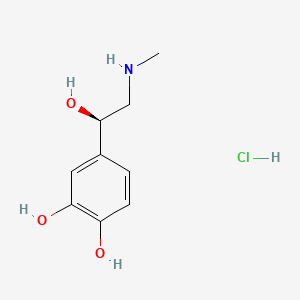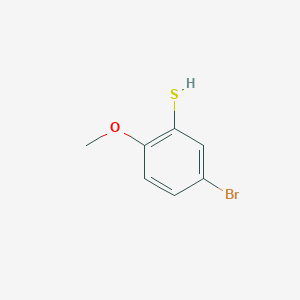
4-(Ethylthio)phenylmagnesium bromide
Vue d'ensemble
Description
4-(Ethylthio)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is synthesized through the reaction between phenylmagnesium bromide and ethylthiol in an aprotic solvent, such as tetrahydrofuran.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(Ethylthio)phenylmagnesium bromide involves the following steps:
Formation of Phenylmagnesium Bromide: This is achieved by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent under an inert atmosphere.
Reaction with Ethylthiol: The phenylmagnesium bromide is then reacted with ethylthiol in an aprotic solvent like tetrahydrofuran to form this compound.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, typically involves large-scale reactors that maintain strict anhydrous conditions and inert atmospheres to prevent the highly reactive Grignard reagents from decomposing .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylthio)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form secondary or tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form alcohols.
Reaction Conditions: These reactions typically require anhydrous conditions and are carried out in solvents like tetrahydrofuran or diethyl ether.
Major Products
Alcohols: The primary products of reactions with carbonyl compounds are secondary or tertiary alcohols.
Applications De Recherche Scientifique
4-(Ethylthio)phenylmagnesium bromide has several applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Ethylthio)phenylmagnesium bromide involves its role as a nucleophile. The compound’s carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic. This nucleophilic carbon attacks electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the ethylthio group.
Methylmagnesium Bromide: Contains a methyl group instead of an ethylthio group.
Butylmagnesium Bromide: Contains a butyl group instead of an ethylthio group.
Uniqueness
4-(Ethylthio)phenylmagnesium bromide is unique due to the presence of the ethylthio group, which can impart different reactivity and selectivity compared to other Grignard reagents.
Propriétés
IUPAC Name |
magnesium;ethylsulfanylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9S.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWGBAZZILQLQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)


